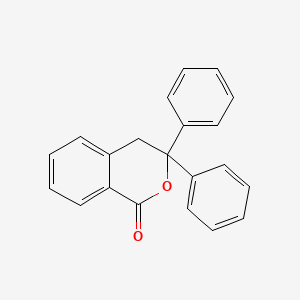

3,3-Diphenyl-3,4-dihydro-1h-isochromen-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,3-Diphenyl-3,4-dihydro-1h-isochromen-1-one is an organic compound that belongs to the class of isochromenones. This compound is characterized by its unique structure, which includes a dihydroisochromenone core with two phenyl groups attached at the 3-position. It has garnered interest in various fields due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Diphenyl-3,4-dihydro-1h-isochromen-1-one can be achieved through several methods. One common approach involves the cyclization of phenyl-substituted precursors under acidic or basic conditions. For example, the reaction of 3-phenylpropanoic acid with phenylmagnesium bromide followed by cyclization can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. These methods often employ catalytic processes and controlled reaction conditions to achieve efficient production. Specific details on industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3,3-Diphenyl-3,4-dihydro-1h-isochromen-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can yield ketones, while reduction can produce dihydro derivatives. Substitution reactions can result in various functionalized derivatives .

Scientific Research Applications

Medicinal Chemistry

3,3-Diphenyl-3,4-dihydro-1H-isochromen-1-one and its analogs have been studied for their antioxidant and antiplatelet activities. Research indicates that compounds with similar isochromene structures exhibit promising effects in inhibiting platelet aggregation, which is crucial for developing treatments for cardiovascular diseases. In a recent study, synthesized analogs demonstrated antioxidant activities significantly greater than ascorbic acid and showed potential as antiplatelet agents, outperforming aspirin in several assays .

Case Study: Antioxidant and Antiplatelet Activity

- Objective : To evaluate the antioxidant and antiplatelet activities of 3-phenyl-1H-isochromen-1-one analogs.

- Methodology : Synthesis of various analogs followed by in vitro testing using DPPH assays and arachidonic acid-induced platelet aggregation models.

- Results : Five compounds exhibited antioxidant activity 7 to 16 times more potent than ascorbic acid, while several showed enhanced antiplatelet activity compared to aspirin .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the creation of more complex heterocyclic systems. Its structure allows for various modifications that can lead to the development of new compounds with diverse biological activities.

Synthesis Applications

- Isochromene Derivatives : The isochromene framework can be utilized to synthesize isoquinolines and other aromatic compounds that are valuable in pharmaceutical chemistry .

- Biotransformation Studies : Research has explored the ability of fungi and yeast to transform related compounds into bioactive derivatives, highlighting the compound's role in biocatalysis and green chemistry approaches .

Beyond antioxidant properties, this compound has been investigated for its potential neuroprotective effects. Studies suggest that derivatives of this compound can inhibit enzymes related to neurodegenerative diseases, such as acetylcholinesterase (AChE) and monoamine oxidases (MAOs), making them candidates for Alzheimer's disease treatment.

Case Study: Neuroprotective Potential

- Objective : To assess the inhibitory effects on AChE and MAOs.

- Results : Certain derivatives showed effective inhibition of both enzymes with no observed toxicity at therapeutic concentrations. This suggests a potential pathway for developing multi-targeted therapies for neurodegenerative conditions .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 3,3-Diphenyl-3,4-dihydro-1h-isochromen-1-one involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s antiplatelet activity is linked to its inhibition of cyclooxygenase-1 (COX-1) enzyme and arachidonic acid-induced platelet aggregation .

Comparison with Similar Compounds

Similar Compounds

3-Phenyl-1H-isochromen-1-one: Shares a similar core structure but with only one phenyl group.

Isocoumarin (1H-2-benzopyran-1-one): A related compound with a similar skeleton but different substitution pattern.

Uniqueness

3,3-Diphenyl-3,4-dihydro-1h-isochromen-1-one is unique due to its dual phenyl substitution, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications .

Biological Activity

3,3-Diphenyl-3,4-dihydro-1H-isochromen-1-one, also known as a derivative of isochromenone, has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which contributes to its diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

| Property | Details |

|---|---|

| CAS Number | 2674-45-5 |

| Molecular Formula | C18H16O2 |

| Molecular Weight | 272.32 g/mol |

| IUPAC Name | 3,3-Diphenyl-3,4-dihydro-2H-chromen-2-one |

This compound features a bicyclic structure that includes a chromenone core, which is known for its biological activity.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity . A study assessed the compound's ability to scavenge free radicals and concluded that it effectively reduces oxidative stress in cellular models. The antioxidant mechanism is primarily attributed to the presence of phenolic groups in its structure.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties , particularly against various bacterial strains. In vitro studies demonstrated that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that the compound could serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. It has shown promising results in inhibiting cancer cell proliferation in various cancer types such as breast and lung cancer. Mechanistic studies suggest that the compound induces apoptosis through the activation of caspases and modulation of apoptotic pathways.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. For instance, it has shown inhibitory effects on cyclooxygenase (COX) enzymes, suggesting potential anti-inflammatory applications. The interaction with these enzymes may provide insights into its therapeutic uses in conditions like arthritis and other inflammatory diseases.

Case Study 1: Antioxidant Activity Evaluation

A detailed study was conducted to evaluate the antioxidant efficacy of this compound using various assays such as DPPH and ABTS radical scavenging tests. The results indicated a significant reduction in oxidative markers in treated cells compared to controls.

Case Study 2: Antimicrobial Efficacy

In a clinical setting, the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The study demonstrated that treatment with this compound resulted in a notable decrease in bacterial load in infected tissues.

Discussion

The biological activities of this compound highlight its potential as a versatile therapeutic agent. Its antioxidant properties may contribute to protective effects against chronic diseases related to oxidative stress. Furthermore, its antimicrobial and anticancer activities position it as a candidate for future drug development.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,3-Diphenyl-3,4-dihydro-1H-isochromen-1-one, and what catalytic systems are commonly employed?

- Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation or Friedel-Crafts acylation. For example, chalcone derivatives (structurally analogous to isochromenones) are synthesized by reacting substituted acetophenones with benzaldehydes in ethanol using acidic catalysts like thionyl chloride (SOCl₂) or NaOH . Modifications include optimizing solvent polarity (e.g., ethanol vs. DMF) and catalyst loading to enhance yield (reported 60-85% for similar isochromenones). Purity is verified via TLC and recrystallization in ethanol/water mixtures.

Q. How is this compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : 1H and 13C NMR are used to confirm substitution patterns and aromaticity. For instance, the isochromenone carbonyl (C=O) resonates at ~165-170 ppm in 13C NMR, while phenyl protons appear as multiplet signals between 6.8–7.5 ppm in 1H NMR.

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves the dihydroisochromenone scaffold. A related compound, 3-(4-methoxyphenyl)-1H-isochromen-1-one, crystallizes in a monoclinic system (space group P2₁/c) with bond angles confirming lactone ring geometry . Data collection at 100 K improves resolution (R factor < 0.05) .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Solubility is assessed in solvents like DMSO, ethanol, and chloroform via gravimetric analysis. Stability studies involve HPLC monitoring under accelerated conditions (e.g., 40°C/75% RH for 4 weeks). For example, structurally similar isochromenones show >90% stability in DMSO at 25°C but degrade in alkaline buffers (pH > 9) due to lactone ring hydrolysis. Pre-formulation studies recommend storage at -20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield and purity of this compound for scale-up?

- Methodological Answer :

- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize reaction parameters (e.g., molar ratio, temperature, catalyst type). For chalcone analogs, a 1:1.2 acetophenone-to-aldehyde ratio in refluxing ethanol with 10 mol% NaOH maximizes yield (82%) .

- Purity Enhancement : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) to isolate >98% pure product. Purity is validated via melting point consistency (±2°C) and HRMS ([M+H]⁺ calculated within 3 ppm error) .

Q. How can contradictions in spectral data (e.g., NMR vs. computational predictions) be resolved for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or dynamic processes (e.g., tautomerism). For example:

- NMR vs. DFT : Compare experimental 1H NMR shifts with density functional theory (DFT)-calculated values (B3LYP/6-311+G(d,p) basis set). Solvent corrections (e.g., PCM model for DMSO) improve alignment.

- Crystallographic Validation : Use SC-XRD to confirm proton environments. In 3-(4-methoxyphenyl)-isochromenone, X-ray data validated the absence of keto-enol tautomerism, resolving NMR ambiguities .

Q. What strategies are used to establish structure-activity relationships (SAR) for biological activity in derivatives of this compound?

- Methodological Answer :

- Derivatization : Synthesize analogs with substituents on phenyl rings (e.g., -F, -OCH₃) to assess electronic effects. For example, fluorinated analogs (e.g., 3,4-difluorophenyl derivatives) show enhanced bioactivity due to increased lipophilicity and metabolic stability .

- Biological Assays : Test cytotoxicity (MTT assay), enzyme inhibition (IC₅₀), and pharmacokinetics (LogP, plasma stability). SAR trends are analyzed using multivariate regression or machine learning models (e.g., Random Forest for feature importance) .

Q. What computational methods are employed to predict the reactivity and intermolecular interactions of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., cyclooxygenase-2) using GROMACS. Parameters include RMSD (<2 Å) and binding free energy (MM-PBSA).

- Docking Studies : Use AutoDock Vina to predict binding poses. For example, the isochromenone scaffold shows π-π stacking with COX-2’s Tyr385, validated by SC-XRD of co-crystals .

Q. What safety protocols are critical when handling this compound in experimental settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure. Use fume hoods for weighing and reactions .

- Waste Disposal : Quench reactive intermediates (e.g., acyl chlorides) with ice-cold NaHCO₃ before disposal. Contaminated glassware is rinsed with ethanol followed by detergent .

Properties

CAS No. |

2674-45-5 |

|---|---|

Molecular Formula |

C21H16O2 |

Molecular Weight |

300.3 g/mol |

IUPAC Name |

3,3-diphenyl-4H-isochromen-1-one |

InChI |

InChI=1S/C21H16O2/c22-20-19-14-8-7-9-16(19)15-21(23-20,17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-14H,15H2 |

InChI Key |

OXKYDSBSPQCICV-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)OC1(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.